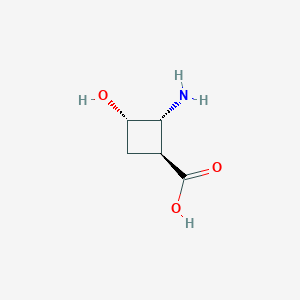
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective acylation of N-hydroxymethylated β-lactams in the presence of Pseudomonas sp. lipase, which affords optically active precursors . Another method includes the use of enantioselective reductive aldol reactions, which are attractive alternatives to conventional aldol reactions due to their high diastereo- and enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis, which allows for the preparation of highly enantiopure β-amino acids. This method is advantageous due to its high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as chlorine dioxide and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids and sulfonyl chlorides, which are useful intermediates in organic synthesis .
Scientific Research Applications
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research. It is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics have improved bioavailability and therapeutic lifetimes compared to their α-amino acid counterparts . Additionally, this compound is used in the development of new analgesic drugs and as a building block for more complex molecules in medicinal chemistry .
Mechanism of Action
The mechanism of action of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist for certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid include (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid . These compounds share similar structural features but differ in their ring size and substituents.
Uniqueness: The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in the development of new pharmaceuticals and other applications in organic chemistry .
Properties
CAS No. |
349102-26-7 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3-,4+/m0/s1 |
InChI Key |
GSVBSCHJNFKMTR-YVZJFKFKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]1O)N)C(=O)O |
Canonical SMILES |
C1C(C(C1O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
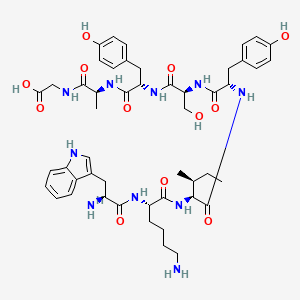
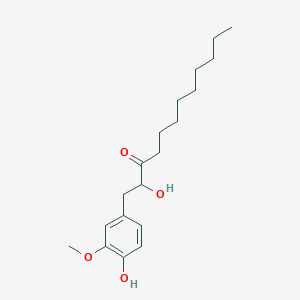
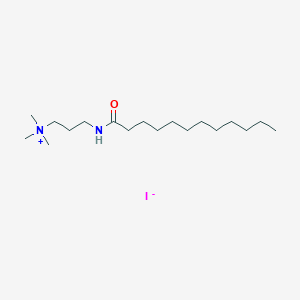
![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
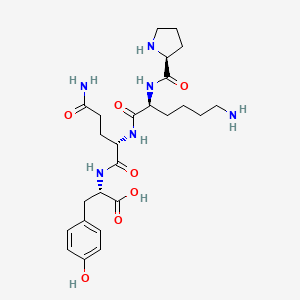
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
